molecular formula C28H28N6O4 B323236 4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide

4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide

Cat. No.: B323236
M. Wt: 512.6 g/mol
InChI Key: HNLQCENVVQRLEE-CZYCKNNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4,4’-[1,4-phenylenebis(methylylidene-1-hydrazinyl-2-ylidene)]bis(4-oxo-N-phenylbutanamide) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C28H28N6O4

Molecular Weight

512.6 g/mol

IUPAC Name

N//'-[(E)-[4-[(E)-[(4-anilino-4-oxobutanoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-N-phenylbutanediamide

InChI

InChI=1S/C28H28N6O4/c35-25(31-23-7-3-1-4-8-23)15-17-27(37)33-29-19-21-11-13-22(14-12-21)20-30-34-28(38)18-16-26(36)32-24-9-5-2-6-10-24/h1-14,19-20H,15-18H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b29-19+,30-20+

InChI Key

HNLQCENVVQRLEE-CZYCKNNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)CCC(=O)NC3=CC=CC=C3

SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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